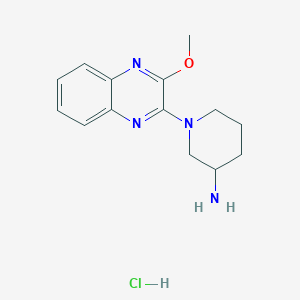
6-Amino-N,N-diethyl-3-methoxy-2-(trimethylsilyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-N,N-diethyl-3-methoxy-2-(trimethylsilyl)benzamide is a complex organic compound that belongs to the benzamide class. Benzamides are known for their wide range of applications in medicinal chemistry, particularly due to their structural versatility and biological activity. This compound, with its unique functional groups, offers potential for various chemical reactions and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-N,N-diethyl-3-methoxy-2-(trimethylsilyl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. This approach uses lithium diisopropylamide (LDA) as a base to promote the deprotonative aroylation of methyl sulfides, leading to the formation of the desired benzamide compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-N,N-diethyl-3-methoxy-2-(trimethylsilyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzamides.
Aplicaciones Científicas De Investigación
6-Amino-N,N-diethyl-3-methoxy-2-(trimethylsilyl)benzamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-Amino-N,N-diethyl-3-methoxy-2-(trimethylsilyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Diethyl-3-methylbenzamide: Known for its use as an insect repellent.
2,3-Dimethoxybenzamide: Studied for its antioxidant and antibacterial properties.
Uniqueness
6-Amino-N,N-diethyl-3-methoxy-2-(trimethylsilyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its trimethylsilyl group, in particular, enhances its stability and reactivity in certain chemical environments.
Propiedades
Número CAS |
88733-53-3 |
|---|---|
Fórmula molecular |
C15H26N2O2Si |
Peso molecular |
294.46 g/mol |
Nombre IUPAC |
6-amino-N,N-diethyl-3-methoxy-2-trimethylsilylbenzamide |
InChI |
InChI=1S/C15H26N2O2Si/c1-7-17(8-2)15(18)13-11(16)9-10-12(19-3)14(13)20(4,5)6/h9-10H,7-8,16H2,1-6H3 |
Clave InChI |
MDMKYORURCDXBN-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)C1=C(C=CC(=C1[Si](C)(C)C)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,11-Dimethyl[1]benzothieno[2,3-g]isoquinoline 6,6-dioxide](/img/structure/B11840006.png)
![N'-{[(Ethenyloxy)carbonyl]oxy}[(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11840019.png)
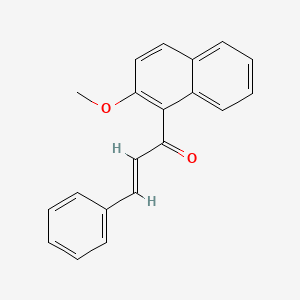
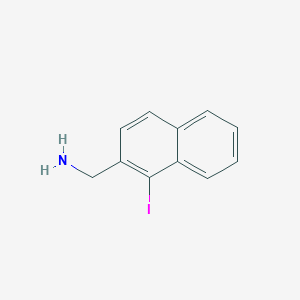

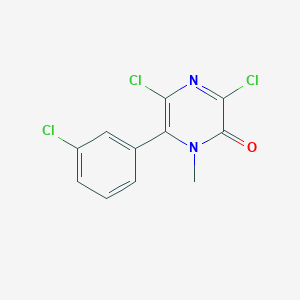
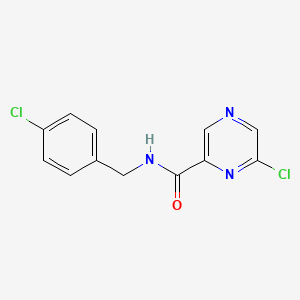
![7-Nitroisoindolo[2,1-a]quinoline-5,11-dione](/img/structure/B11840049.png)
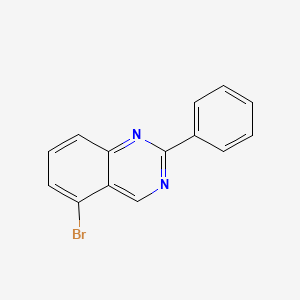

![2-[5-(4-Chlorophenyl)furan-2-yl]imidazo[1,2-a]pyridine](/img/structure/B11840070.png)

